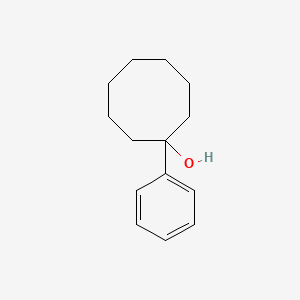

1-Phenylcyclooctanol

説明

1-Phenylcyclooctanol (C₁₄H₂₀O, MW 204.31 g/mol) is a cycloaliphatic alcohol featuring a phenyl group attached to an eight-membered cyclooctanol ring. It is synthesized via the Grignard reaction, where cyclooctanone reacts with phenylmagnesium chloride in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography . Key spectral identifiers include:

- ¹H NMR: Aromatic protons (δ 7.53–7.25 ppm) and aliphatic protons (δ 2.09–1.56 ppm) corresponding to the cyclooctane ring .

- GC-MS: Molecular ion peak at m/z 204 (M⁺), with characteristic fragments at m/z 186 (loss of H₂O), 171 (C₆H₅CO⁺), and 118 (base peak, cyclooctene-related fragment) .

Under photolytic conditions with (diacetoxyiodo)benzene, this compound undergoes oxidative cleavage to form 1-phenyl-8-iodooctan-1-one (m/z 330) and cycloalkenols (e.g., 1-phenyl-3-cycloocten-1-ol), indicating a propensity for ring-opening and iodination reactions .

特性

分子式 |

C14H20O |

|---|---|

分子量 |

204.31 g/mol |

IUPAC名 |

1-phenylcyclooctan-1-ol |

InChI |

InChI=1S/C14H20O/c15-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-14/h4-6,9-10,15H,1-3,7-8,11-12H2 |

InChIキー |

OHGPSYGBMRHHJP-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CCC1)(C2=CC=CC=C2)O |

製品の起源 |

United States |

類似化合物との比較

a) 1-Benzylcyclooctanol (C₁₅H₂₂O, MW 218.33 g/mol)

b) 1-Methylcyclopentanol (C₆H₁₂O, MW 100.16 g/mol)

- Key Differences : Smaller five-membered ring with a methyl substituent.

- Safety : Classified as a flammable liquid (flash point 57°C) with irritant properties .

- Applications : Primarily used as a solvent or intermediate, lacking the pharmaceutical relevance observed in phenyl-substituted analogues .

Compounds with Smaller Ring Systems

a) 1-Phenyl-1-cyclopentanol (C₁₁H₁₄O, MW 162.23 g/mol)

- Structural Comparison: Five-membered cyclopentanol ring reduces steric strain compared to cyclooctanol, lowering molecular weight by ~20%.

- Applications: Used in fine chemical synthesis, but its smaller ring may limit stability in high-stress reactions compared to 1-phenylcyclooctanol .

b) 1-(Phenylethynyl)-1-cyclopentanol (C₁₃H₁₄O, MW 186.25 g/mol)

- Key Differences : Incorporates a phenylethynyl group (C≡C-Ph), introducing sp-hybridized carbons.

- Spectral Data : InChIKey ZDUXLFHBOAAXED-UHFFFAOYSA-N; unique MS fragments likely include m/z 185 (M⁺ – H) and 77 (C₆H₅⁺) .

- Reactivity: The ethynyl group enables click chemistry or alkyne-specific reactions, absent in this compound .

Functionalized Derivatives

a) 1-Phenyl-1-cyclopropanecarboxylic Acid (C₁₀H₁₀O₂, MW 162.19 g/mol)

- Key Differences: Cyclopropane ring with a carboxylic acid group, increasing polarity (logP ~1.5 vs. ~3.5 for this compound) .

- Applications: Used as a biochemical reagent; the carboxylic acid enables salt formation or conjugation, unlike the alcohol functionality of this compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。